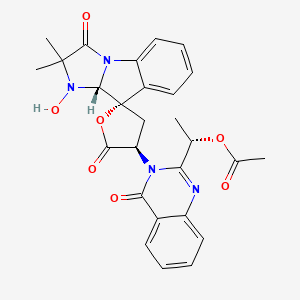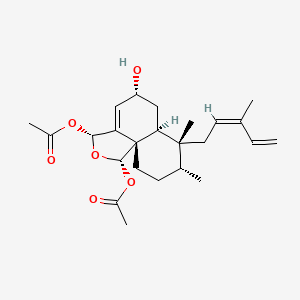
4-Acryloyloxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acryloyloxybenzoic acid: is an organic compound with the molecular formula C10H8O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an acryloyloxy group. This compound is of significant interest in the field of polymer chemistry due to its ability to form liquid crystalline polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solution Polymerization: 4-Acryloyloxybenzoic acid can be synthesized through solution polymerization.
Bulk Melt Polymerization: Another method involves bulk melt polymerization, where the monomer is melted and polymerized in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-acryloyloxybenzoic acid typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Acryloyloxybenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the acryloyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary widely depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : 4-Acryloyloxybenzoic acid is used in the synthesis of liquid crystalline polymers, which have applications in display technologies and advanced materials .
Biology: : The compound is studied for its potential antimicrobial properties, making it a candidate for use in medical and pharmaceutical applications .
Medicine: : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable polymers that can encapsulate therapeutic agents .
Mécanisme D'action
The mechanism of action of p-acryloyloxybenzoic acid involves its ability to form stable polymers through polymerization reactions. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial effects . The compound’s ability to form liquid crystalline structures also plays a role in its applications in display technologies and advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Acryloyloxybenzoyl chloride: Similar in structure but with a chloride group instead of a carboxyl group.
p-Hydroxybenzoic acid: Lacks the acryloyloxy group but shares the benzoic acid core structure.
Uniqueness
Propriétés
Numéro CAS |
41514-45-8 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-prop-2-enoyloxybenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13) |
Clé InChI |
RZZZQPNSNIVWAU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Synonymes |
p-acryloyloxybenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)









![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)

